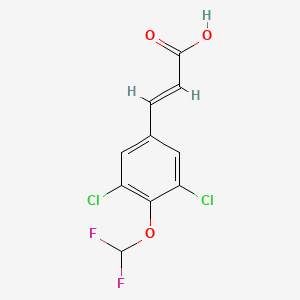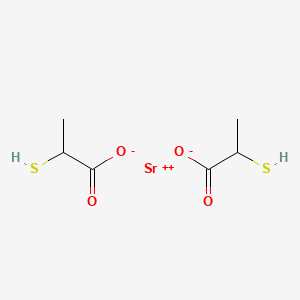
Strontium bis(2-mercaptopropionate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strontium bis(2-mercaptopropionate) is a chemical compound with the molecular formula C6H10O4S2SrThis compound belongs to the category of anionic surfactants, specifically carboxylates, and is characterized by its excellent antioxidant, dispersing, and hair removal properties .
Méthodes De Préparation
The synthesis of strontium bis(2-mercaptopropionate) typically involves the reaction of strontium hydroxide with 2-mercaptopropionic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Sr(OH)2+2HSCH2CH2COOH→Sr(SCH2CH2COO)2+2H2O
In industrial settings, the production of strontium bis(2-mercaptopropionate) may involve more sophisticated techniques to ensure high purity and yield. These methods often include the use of protective atmospheres and specific solvents to optimize the reaction conditions .
Analyse Des Réactions Chimiques
Strontium bis(2-mercaptopropionate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides, which are more stable. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reduction reactions can convert disulfides back to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The mercapto group can participate in substitution reactions, where it is replaced by other functional groups. This is often facilitated by nucleophilic reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields disulfides, while reduction restores the thiol groups .
Applications De Recherche Scientifique
Strontium bis(2-mercaptopropionate) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various strontium-containing compounds and as a stabilizer in certain chemical reactions.
Biology: The compound’s antioxidant properties make it useful in biological studies, particularly in protecting cells from oxidative stress.
Medicine: Strontium bis(2-mercaptopropionate) is explored for its potential in bone regeneration and as a component in dental materials due to its similarity to calcium.
Industry: It is used in the formulation of surfactants, which are essential in detergents, emulsifiers, and dispersants
Mécanisme D'action
The mechanism of action of strontium bis(2-mercaptopropionate) involves its interaction with biological molecules. The compound can mimic calcium due to its similar ionic radius, allowing it to integrate into biological systems. It promotes osteoblast function and inhibits osteoclast activity, which is beneficial for bone health. Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Strontium bis(2-mercaptopropionate) can be compared with other similar compounds, such as:
Strontium ranelate: Used in the treatment of osteoporosis, it also promotes bone formation and reduces bone resorption.
Strontium chloride: Commonly used in dental care products for its desensitizing properties.
Strontium carbonate: Used in pyrotechnics and as a precursor for other strontium compounds.
What sets strontium bis(2-mercaptopropionate) apart is its dual functionality as both an antioxidant and a bone health promoter, making it unique among strontium compounds .
Propriétés
Numéro CAS |
35440-77-8 |
|---|---|
Formule moléculaire |
C6H10O4S2Sr |
Poids moléculaire |
297.9 g/mol |
Nom IUPAC |
strontium;2-sulfanylpropanoate |
InChI |
InChI=1S/2C3H6O2S.Sr/c2*1-2(6)3(4)5;/h2*2,6H,1H3,(H,4,5);/q;;+2/p-2 |
Clé InChI |
UGGWBGCKROXODH-UHFFFAOYSA-L |
SMILES canonique |
CC(C(=O)[O-])S.CC(C(=O)[O-])S.[Sr+2] |
Numéros CAS associés |
79-42-5 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


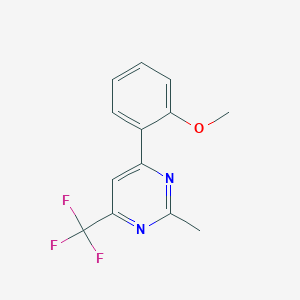
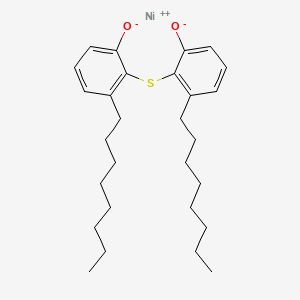
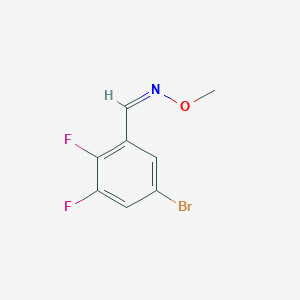
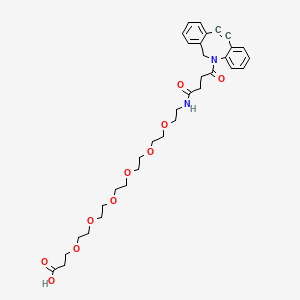

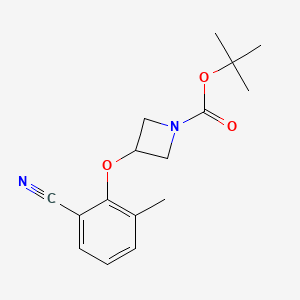

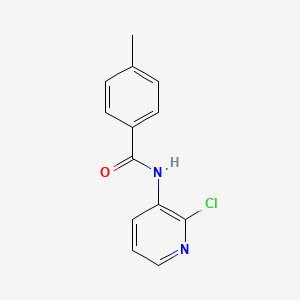

![4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione](/img/structure/B13728057.png)
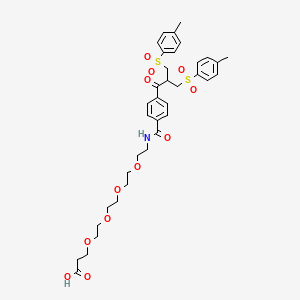
![[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24S,25R,26S)-19,22,23-triacetyloxy-21-(acetyloxymethyl)-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-20-yl] benzoate](/img/structure/B13728064.png)
